molecular formula C10H5BrF3NO2 B1414419 Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate CAS No. 1805595-02-1

Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate

Cat. No. B1414419
CAS RN: 1805595-02-1
M. Wt: 308.05 g/mol
InChI Key: PIBWQMMJAZOTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic route for this compound involves the bromination of 2-cyano-5-(trifluoromethyl)benzoic acid followed by esterification with methanol. Detailed procedures and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure consists of a benzoate ring substituted with bromine, cyano, and trifluoromethyl groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability.


Chemical Reactions Analysis

Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate participates in various reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity in the context of drug discovery and materials science .


Physical And Chemical Properties Analysis

  • Stability : Sensitive to light and moisture; store sealed in a dry environment at room temperature

Mechanism of Action

The exact mechanism of action for this compound depends on its application. In drug development, it may act as a pharmacophore or modulate specific biological pathways. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Precautionary Measures : Use appropriate personal protective equipment (PPE) and avoid inhalation or ingestion. In case of contact, rinse thoroughly with water .

Future Directions

Researchers should explore the compound’s potential applications in drug design, materials science, and catalysis. Investigating its biological activity and optimizing synthetic routes could lead to novel derivatives with improved properties .

For more detailed information, refer to the product link .

properties

IUPAC Name

methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(4-15)8(11)3-7(6)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBWQMMJAZOTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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